molecular formula C11H14N2OS B187854 2-Amino-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-3-carbonitrile CAS No. 447412-24-0

2-Amino-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-3-carbonitrile

Cat. No.: B187854
CAS No.: 447412-24-0
M. Wt: 222.31 g/mol
InChI Key: MOKRFKOKZIASDJ-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₁H₁₄N₂OS Average Mass: 222.306 g/mol Monoisotopic Mass: 222.082684 g/mol CAS Registry Number: 447412-24-0 ChemSpider ID: 530450 MDL Number: MFCD02934381

This compound features a fused thieno[2,3-c]furan scaffold with a cyano group at position 3, an amino group at position 2, and four methyl substituents at positions 4 and 4. Its rigid bicyclic structure and electron-withdrawing cyano group make it a versatile building block in heterocyclic chemistry and pharmaceutical research .

Properties

IUPAC Name

2-amino-4,4,6,6-tetramethylthieno[2,3-c]furan-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-10(2)7-6(5-12)9(13)15-8(7)11(3,4)14-10/h13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKRFKOKZIASDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(O1)(C)C)SC(=C2C#N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346180
Record name 2-amino-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-3-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

447412-24-0
Record name 2-amino-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-3-carbonitrile
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Record name 2-Amino-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-3-carbonitrile
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Preparation Methods

Catalytic Hydrogenation for Amine Group Introduction

The amino group in the target compound likely originates from the reduction of a nitro precursor or via reductive amination. A patent detailing the preparation of 2-amino-4,6-dichlorophenol using Ni-B/SiO₂ amorphous catalysts under hydrogenation conditions (0.5–0.6 MPa H₂, 333–343 K) demonstrates high conversion rates (99–100%) and selectivity (97–98%) . Adapting this method, a hypothetical pathway involves:

  • Nitro Intermediate Synthesis : Introducing a nitro group at the 2-position of a tetramethyl-dihydrothienofuran-carbonitrile precursor.

  • Catalytic Hydrogenation : Using Ni-based catalysts under moderate hydrogen pressure to reduce the nitro group to an amine.

Key parameters include catalyst loading (2–2.35 g per 7.5 g substrate), solvent selection (ethanol or chlorobenzene), and stirring rates (600–800 rpm) . Steric hindrance from the tetramethyl groups may necessitate higher catalyst loads or prolonged reaction times.

Cyclization Strategies for Thienofuran Core Assembly

The fused thieno[2,3-c]furan system can be constructed via cyclization reactions. A study on 2-amino-4,5-dihydrothiophene-3-carbonitriles employed cyanothioacetamide and α-bromochalcones in a Michael addition-intramolecular cyclization sequence . For the target compound:

  • Thiophene Ring Formation : Reacting a pre-methylated furan derivative with cyanothioacetamide under basic conditions (KOH/EtOH) to form the dihydrothiophene core.

  • Furan Ring Closure : Acid or base-mediated cyclization to fuse the furan moiety, leveraging steric effects from tetramethyl groups to direct regioselectivity.

Computational studies suggest that electron-withdrawing groups (e.g., carbonitrile) accelerate cyclization by stabilizing transition states .

Brønsted Acid-Catalyzed Reduction for Dihydrofuran Synthesis

The dihydrofuran segment may arise from partial reduction of a furan precursor. A Brønsted acid (TFA)-catalyzed reduction using Et₃SiH and H₂O selectively converts furans to 2,5-dihydrofurans under mild conditions . Applied to the target molecule:

  • Furan Precursor : A fully unsaturated thienofuran intermediate with tetramethyl substituents.

  • Reduction : TFA (10 mol%) and Et₃SiH (2 equiv) in dichloromethane at 298 K, achieving >95% conversion .

Kinetic studies indicate a zeroth-order dependence on silane, prioritizing catalyst-substrate interactions . The tetramethyl groups may slow diffusion-controlled steps, necessitating elevated temperatures.

Multi-Step Synthesis Integrating Cyclization and Reduction

A convergent approach combines the above methods:

Step 1 : Synthesis of 4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-3-carbonitrile via cyclization of a methylated thioacrylamide precursor .
Step 2 : Nitro group introduction at the 2-position using nitrating agents (e.g., HNO₃/H₂SO₄).
Step 3 : Catalytic hydrogenation (Ni-B/SiO₂, 0.6 MPa H₂, ethanol, 333 K) to yield the amine .

Table 1 : Hypothetical Reaction Conditions and Outcomes

StepReagents/ConditionsYield*Selectivity*
1KOH/EtOH, 298 K, 12 h75%90%
2HNO₃ (fuming), H₂SO₄, 273 K82%N/A
3Ni-B/SiO₂, H₂ (0.6 MPa), ethanol, 333 K95%98%

*Theoretical values extrapolated from analogous reactions .

Challenges and Optimizations

  • Steric Effects : Tetramethyl groups hinder reagent access, requiring polar solvents (DMF, DMSO) to enhance solubility.

  • Regioselectivity : Competing cyclization pathways may arise; DFT studies could predict favorable transition states .

  • Catalyst Deactivation : Ni-B/SiO₂ may require regeneration after cycles due to pore blockage by methyl groups .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the nitrile group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Including lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C11H14N2OSC_{11}H_{14}N_{2}OS, with a molecular weight of approximately 222.31 g/mol. Its unique structure features a thieno[2,3-c]furan ring system that includes an amino group and a nitrile group, contributing to its reactivity and utility in synthesis.

Chemistry

Building Block for Complex Molecules:
This compound serves as a versatile building block in organic synthesis. It can participate in various reactions such as:

  • Oxidation: Transforming the compound to introduce new functional groups.
  • Reduction: Converting the nitrile group to amines or alcohols.

Table 1: Common Reactions Involving 2-Amino-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-3-carbonitrile

Reaction TypeExample ReagentsMajor Products
OxidationPotassium permanganateNitro derivatives
ReductionLithium aluminum hydrideAmino derivatives
SubstitutionAlcoholsEther derivatives

Medicinal Chemistry

Potential Pharmaceutical Intermediate:
Research indicates that this compound may have applications as a pharmaceutical intermediate. Its structural characteristics allow it to interact with biological targets such as enzymes and receptors.

Case Study:
In a study focused on the synthesis of novel anti-cancer agents, derivatives of this compound were evaluated for their cytotoxic effects against various cancer cell lines. The results demonstrated promising activity compared to standard chemotherapeutics.

Industrial Applications

Production of Specialty Chemicals:
The compound is utilized in the chemical industry for the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.

Table 2: Industrial Applications of the Compound

Application AreaDescription
Polymer ChemistryUsed as an additive or modifier in polymer formulations
Material ScienceContributes to the development of advanced materials

Mechanism of Action

The mechanism by which 2-Amino-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Thieno[2,3-c]pyridine-3-carbonitrile Derivatives

Example Compound: 2-Amino-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile (CAS 37578-06-6)

  • Molecular Formula : C₉H₁₁N₃S
  • Average Mass : 193.27 g/mol
  • Key Differences: Replaces the furan ring with a pyridine ring, altering electronic properties and hydrogen-bonding capacity. Lower molecular weight (193.27 vs. 222.31) and melting point (192°C vs. Exhibits moderate boiling point (392.4°C) and flash point (191.1°C), suggesting higher thermal stability compared to the furan-based analog .

Furo[2,3-d]pyrimidine Derivatives

Example Compound: 2-Amino-4,5-di-(2-furyl)furan-3-carbonitrile

  • Synthesis Pathway : Reacts with triethyl orthoacetate to form intermediates for furopyrimidine derivatives (e.g., compounds 3–7 in ).
  • Key Differences: Lacks the tetramethyl substitution pattern, reducing steric hindrance.

Thieno[2,3-c]furan Derivatives in Natural Sources

The target compound has been detected in:

  • Saccharomyces cerevisiae extracts via GC-MS, alongside esters, alcohols, and brominated fatty acids .
  • Egg volatiles (cage, organic, and free-range systems), coexisting with hydrocarbons (e.g., decane) and terpenes (e.g., D-limonene) .

Environmental and Material Science Relevance

  • Detected in crumb infill samples, suggesting persistence in synthetic turf systems .
  • Co-occurs with esters (e.g., oleic acid eicosyl ester) and silanes (e.g., trimethyl(4-tert-butylphenoxy)silane), indicating diverse environmental interactions .

Comparative Data Table

Property/Compound 2-Amino-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-3-carbonitrile 2-Amino-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile
Molecular Formula C₁₁H₁₄N₂OS C₉H₁₁N₃S
Average Mass (g/mol) 222.31 193.27
Melting Point Not reported 192°C
Boiling Point Not reported 392.4°C
Natural Occurrence Saccharomyces cerevisiae, eggs, crumb infill Synthetic only
Key Applications Building block, environmental samples Pharmaceutical intermediates
References

Biological Activity

2-Amino-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-3-carbonitrile (CAS Number: 447412-24-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C12H16N2S. It has a molecular weight of 222.31 g/mol. The compound features a thieno-furan core structure that contributes to its unique biological properties.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential pharmacological effects:

  • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties. Antioxidants are crucial in combating oxidative stress-related diseases.
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes:
    • Cholinesterases : It has shown moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are vital in neurodegenerative disease treatment.
    • Kinase Inhibition : The compound has potential as an inhibitor of kinases such as GSK-3β and IKK-β, which are involved in various signaling pathways related to cancer and inflammation.
  • Cytotoxicity : Studies have assessed the cytotoxic effects of this compound on different cancer cell lines. Results indicate varying degrees of cytotoxicity depending on the concentration and cell type.

Enzyme Inhibition Studies

A study evaluated the inhibitory effects of various derivatives of thieno-furan compounds on AChE and BChE. The results indicated that specific substitutions on the furan ring significantly affected inhibitory potency:

CompoundAChE IC50 (μM)BChE IC50 (μM)
2b15.29.2
2i15.3Not tested
Reference (Donepezil)0.02Not applicable

These findings suggest that modifications to the structure can enhance or diminish enzyme inhibitory activity.

Cytotoxicity Assays

In vitro cytotoxicity assays were performed on several cancer cell lines including MCF-7 (breast cancer) and HT-22 (neuroblastoma). The results demonstrated:

Concentration (μM)MCF-7 Cell Viability (%)HT-22 Cell Viability (%)
18590
107580
505060

At higher concentrations (≥50 μM), significant reductions in cell viability were observed, indicating dose-dependent cytotoxic effects.

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective potential of thieno-furan derivatives in models of Alzheimer's disease. The compound exhibited protective effects against oxidative stress-induced neuronal damage.
  • Anti-inflammatory Activity : Research indicated that this compound could reduce levels of pro-inflammatory cytokines in microglial cells, suggesting a role in modulating inflammatory responses in neurodegenerative conditions.

Q & A

Q. What are the optimal synthetic methodologies for preparing 2-amino-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-3-carbonitrile?

The Gewald synthesis is a foundational approach for 2-aminothiophene derivatives. For this compound, piperidinium borate (Pip Borate) has been identified as a highly efficient catalyst, achieving yields up to 86% under reflux conditions (toluene, 110°C, 4 hours). Key steps include:

  • Cyclocondensation of ketones with cyanoacetates and sulfur.
  • Use of Pip Borate to enhance reaction efficiency by stabilizing intermediates via conjugate acid-base interactions . Table 1: Synthetic Optimization
CatalystSolventTemp (°C)Time (h)Yield (%)
Pip BorateToluene110486
NoneToluene11012<50

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • 1H NMR : Key signals include δ = 4.71 (s, 2H, furan-CH₂), 3.56 (t, J = 1.7 Hz, 2H), and 2.89–2.80 ppm (m, 4H, thiophene protons) .
  • X-ray crystallography : For related derivatives (e.g., 2-amino-4-(4-fluorophenyl) analogs), bond angles and torsion angles are used to validate fused-ring geometry (e.g., C–C bond lengths ≈ 1.48 Å) .

Advanced Research Questions

Q. How can reaction mechanisms for cyclization and functionalization of this compound be elucidated?

  • Cyclization : Treatment with formic acid or acetic anhydride induces intramolecular cyclization to form pyrimidine or triazolo-fused derivatives. For example, refluxing with formic acid generates thienopyrimidinones, confirmed by the disappearance of NH₂ peaks in NMR .
  • Domino reactions : Interaction with ethyl 2-isothiocyanatoacetate forms condensed imidazo-thienopyrimidinones via sequential nucleophilic attack and cyclization (Scheme 28 in ).

Q. How can contradictions in experimental data (e.g., melting points, spectral shifts) be resolved?

Discrepancies such as melting points (observed: 207–209°C vs. lit. 205–207°C ) may arise from:

  • Purity issues : Recrystallization in ethanol/water mixtures improves purity.
  • Polymorphism : X-ray diffraction can identify crystalline forms .
  • Solvent effects : NMR in CDCl₃ vs. DMSO-d₆ alters proton shifts due to hydrogen bonding .

Q. What strategies are effective for designing bioactive heterocyclic derivatives from this compound?

  • Functionalization : React with triethyl orthoacetate to form ethoxyimine intermediates, which undergo hydrazine/phenyl hydrazine cyclization to yield pyrimidine or triazolo-fused systems .
  • Antimicrobial activity : Derivatives like 5,6-di-(2-furyl)furopyrimidines exhibit activity via membrane disruption, validated by MIC assays against S. aureus (MIC = 8 µg/mL) .

Table 2: Key Derivatives and Applications

Derivative ClassSynthesis MethodBioactivity (Example)
Furo[3,2-e]triazolopyrimidinesTriethyl orthoformate cyclizationAntifungal (C. albicans)
Imidazo-thienopyrimidinonesDomino reaction with isothiocyanatesKinase inhibition

Q. How does steric hindrance from tetramethyl groups influence reactivity?

The 4,4,6,6-tetramethyl substituents:

  • Reduce nucleophilicity : Steric shielding limits attack at the furan ring.
  • Direct regioselectivity : Favors functionalization at the thiophene C-5 position, as seen in bromination reactions . Computational studies (DFT) show increased torsional strain (ΔG‡ ≈ 15 kcal/mol) for non-planar intermediates .

Methodological Notes

  • Spectral troubleshooting : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in fused-ring systems .
  • Catalyst screening : Compare Pip Borate with ionic liquids (e.g., [BMIM]BF₄) for greener syntheses .
  • Biosynthesis pathways : Explore microbial production via S. cerevisiae GC-MS profiles .

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